molecular formula C22H11Br4O5- B1228007 Ethyl eosin anion

Ethyl eosin anion

Cat. No.: B1228007
M. Wt: 674.9 g/mol
InChI Key: SQLYYENAJNILOX-UHFFFAOYSA-M
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Description

Molecular Architecture and Isomeric Forms

This compound, formally designated as 2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate, exhibits a complex tricyclic structure based on the xanthene scaffold. The molecular formula C22H11Br4O5- indicates the presence of twenty-two carbon atoms, eleven hydrogen atoms, four bromine atoms, and five oxygen atoms, with an overall negative charge of minus one. The molecular weight of the anionic form is calculated as 674.9 grams per mole, distinguishing it from its neutral potassium salt counterpart which possesses a molecular weight of 714.0 grams per mole.

The structural architecture centers around a xanthene tricyclic core system, which serves as the fundamental chromophoric unit. This core structure is extensively modified through halogenation, specifically featuring four bromine atoms strategically positioned at the 2, 4, 5, and 7 positions of the xanthene framework. The bromine substitutions significantly influence both the electronic properties and the overall molecular geometry of the compound. Additionally, the molecule incorporates an ethyl ester functionality attached to a benzoic acid moiety at the 9 position of the xanthene system, creating an extended conjugated network that contributes to the compound's photophysical properties.

The three-dimensional conformational characteristics of this compound reveal important structural features that influence its chemical behavior. The pendant phenyl ring bearing the ethoxycarbonyl substituent maintains a specific spatial relationship with the xanthene core, which is crucial for maintaining the compound's fluorescence quantum yield. Research has demonstrated that the orthogonality between the xanthene chromophore and the pendant benzene ring is essential for high fluorescence quantum yield, as it prevents rotational quenching mechanisms.

Structural Parameter Value Reference
Molecular Formula C22H11Br4O5-
Molecular Weight 674.9 g/mol
Net Charge -1
Bromine Substitution Pattern 2,4,5,7-tetrabromo
Core Structure Xanthene tricyclic system

Electronic Configuration and Resonance Stabilization

The electronic configuration of this compound is characterized by extensive delocalization of pi electrons throughout the xanthene framework, contributing to its stability and spectroscopic properties. The anionic nature of the compound arises from the deprotonation of a hydroxyl group, resulting in the formation of an alkoxide ion that participates in resonance stabilization with the adjacent carbonyl and aromatic systems. This electronic arrangement creates multiple resonance forms that distribute the negative charge across the xanthene scaffold, enhancing the overall stability of the molecular ion.

The resonance stabilization mechanism in this compound involves the participation of multiple pi-electron systems within the tricyclic framework. The xanthene core contains both benzene rings and a central pyran-like ring system that can accommodate various resonance forms through electron delocalization. The presence of the electron-withdrawing bromine atoms at specific positions modulates the electron density distribution, creating a complex electronic environment that influences both the ground state and excited state properties of the molecule.

The charge transfer characteristics of this compound have been investigated in various chemical environments, revealing important insights into its electronic structure. Studies of xanthene dyes adsorbed on titanium dioxide nanoparticles have demonstrated that these compounds can form charge transfer complexes, indicating the presence of readily accessible electronic states that facilitate electron transfer processes. The electronic configuration enables the compound to participate in photoinduced electron transfer reactions, making it valuable for applications requiring photosensitization capabilities.

The fluorescence properties of this compound are directly related to its electronic configuration and the extent of resonance stabilization. The compound exhibits characteristic absorption and emission spectra that reflect the electronic transitions within the conjugated pi-system. The absorption peak at 527 nanometers corresponds to a specific electronic transition, while the absorption shoulder at 487 nanometers indicates the presence of vibronic structure in the electronic spectrum. These spectroscopic features provide valuable information about the electronic energy levels and the degree of conjugation within the molecular framework.

Electronic Property Value Reference
Absorption Peak 527 nm
Absorption Shoulder 487 nm
Charge Distribution Delocalized across xanthene core
Electronic Nature Organobromine anion

Comparative Analysis with Related Xanthene Derivatives

The structural characteristics of this compound can be better understood through comparison with other members of the xanthene dye family, including fluorescein, eosin Y disodium salt, and rose bengal potassium. These compounds share the common xanthene tricyclic framework but differ in their substitution patterns, functional groups, and overall molecular architecture, leading to distinct chemical and physical properties.

Fluorescein, represented by the molecular formula C20H12O5, serves as the parent compound of the xanthene dye family and lacks the extensive halogenation present in this compound. The absence of bromine substituents in fluorescein results in different electronic properties and spectroscopic characteristics. Fluorescein exhibits peak excitation at 495 nanometers and peak emission at 520 nanometers, representing a blue-shifted absorption and emission profile compared to this compound. The structural difference also affects the fluorescence quantum yield and photostability of these compounds.

Eosin Y disodium salt, with the molecular formula C20H8Br4Na2O5, represents a closely related structure to this compound, sharing the same tetrabromo substitution pattern on the xanthene core. However, the key structural difference lies in the nature of the substituent at the 9 position, where eosin Y contains a carboxylic acid group rather than the ethyl ester functionality present in this compound. This structural variation influences the solubility properties, with eosin Y being more water-soluble due to the presence of the ionic carboxylate group, while this compound exhibits enhanced solubility in organic solvents.

Rose bengal potassium, characterized by the molecular formula C20H2Cl4I4K2O5, demonstrates an alternative halogenation pattern that significantly impacts its properties. Unlike this compound, which contains four bromine atoms, rose bengal incorporates both chlorine and iodine substituents, creating a different electronic environment. The presence of heavier halogen atoms in rose bengal leads to enhanced intersystem crossing and singlet oxygen generation capabilities, distinguishing it from the primarily fluorescent behavior of this compound.

The comparative analysis reveals that the specific combination of tetrabromo substitution and ethyl ester functionality in this compound creates a unique balance of properties. The bromine atoms provide sufficient heavy atom effect to enhance the photophysical properties while maintaining reasonable fluorescence quantum yield, and the ethyl ester group contributes to improved solubility in organic media compared to the parent carboxylic acid derivatives.

Compound Molecular Formula Halogen Pattern Key Substituent Reference
This compound C22H11Br4O5- Tetrabromo Ethyl ester
Fluorescein C20H12O5 None Carboxylic acid
Eosin Y disodium salt C20H8Br4Na2O5 Tetrabromo Carboxylate
Rose bengal potassium C20H2Cl4I4K2O5 Tetrachloro/tetraiodo Carboxylate

Properties

Molecular Formula

C22H11Br4O5-

Molecular Weight

674.9 g/mol

IUPAC Name

2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate

InChI

InChI=1S/C22H12Br4O5/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26/h3-8,27H,2H2,1H3/p-1

InChI Key

SQLYYENAJNILOX-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Applications
Ethyl eosin anion serves as an effective ion-pairing agent in spectrophotometric methods for the determination of pharmaceutical compounds. It can form colored or fluorescent complexes with various drugs, enabling their quantification without the need for extraction processes. This characteristic has made it valuable in pharmaceutical analysis, particularly for drugs that are difficult to detect using conventional methods .

Case Study: Drug Detection
In a study examining the interaction between this compound and cationic surfactants, researchers demonstrated its utility in determining critical micelle concentration (CMC) values. The formation of stable ion pairs facilitated the detection of drugs in solution, showcasing the dye's potential in enhancing analytical sensitivity .

Microbiology

Antimicrobial Properties
Recent research indicates that this compound exhibits notable antimicrobial activity, particularly when activated by light. Modified versions of the dye have been tested against various pathogens, including Gram-negative bacteria such as Pseudomonas aeruginosa. The results showed that under light irradiation, the compound significantly inhibited bacterial growth compared to untreated samples .

Case Study: Antibacterial Textiles
A study explored the application of this compound-treated cotton fabrics in antimicrobial textiles. The treated fabrics demonstrated a substantial reduction in bacterial cell density when exposed to light, suggesting their potential use in developing antibacterial clothing and medical textiles .

Material Science

Photocatalytic Applications
this compound has been investigated for its role as a photocatalyst in organic reactions. For instance, it has been employed in visible light-induced reactions to facilitate perfluoroalkylation processes. The dye's ability to generate radical species under light exposure enhances reaction efficiency and product yield .

Case Study: Photocatalytic Reactions
In experiments where this compound was used as a photocatalyst for alkene transformations, researchers observed improved reaction rates and product selectivity. The dye's photophysical properties were crucial for initiating electron transfer processes necessary for these transformations .

Biochemical Research

Histochemical Staining
this compound is frequently used as a counterstain in histological preparations due to its affinity for certain cellular components. It helps enhance the contrast of tissue samples during microscopic examination, aiding in the identification of pathological features .

Case Study: Cancer Research
A notable application involved using this compound in immunohistochemical methods to study tumor metastasis. By highlighting vascular structures within tissue samples, researchers were able to better understand mechanisms of cancer spread and improve diagnostic accuracy .

Summary Table of Applications

Application Area Description Key Findings/Studies
Analytical ChemistryIon-pairing agent for drug detectionEnhanced sensitivity in spectrophotometry
MicrobiologyAntimicrobial activity under lightSignificant bacterial growth inhibition
Material SciencePhotocatalyst for organic reactionsImproved yields in perfluoroalkylation
Biochemical ResearchCounterstain in histological preparationsAids in identifying tumor metastasis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Eosin Derivatives

  • 5-Chloromethyleosin Diacetate (CAS 136832-64-9): This compound shares a core eosin structure but replaces the ethyl ester with a chloromethyl group and acetate substituents. However, its performance in H-PDLCs remains undocumented in the provided evidence, unlike ethyl eosin, which is validated for high DEmax and stability . Key Differences:
  • Solubility : Ethyl eosin’s ethyl ester enhances compatibility with hydrophobic polymer matrices, whereas the chloromethyl group in 5-chloromethyleosin diacetate may reduce solubility or require additional surfactants.
  • Reactivity : The electron-withdrawing chlorine in 5-chloromethyleosin could accelerate radical generation but might also increase photodegradation risks.

Functional Analogues: Alkyl Esters in Ionic Liquids

Ethyl eosin’s ethyl ester group can be compared to methyl, butyl, and other acrylate esters in terms of reactivity and solubility:

  • Methyl Acrylate : Higher reactivity in ionic liquids (e.g., [NTf$_2$]$^-$) due to shorter alkyl chains, but lower hydrophobicity may reduce compatibility with H-PDLC components .
  • Ethyl Eosin vs. Ethyl Acrylate: While both contain ethyl esters, ethyl eosin’s brominated aromatic core enables strong light absorption (critical for photoinitiation), whereas ethyl acrylate primarily serves as a monomer.

Hydrolysis Stability

Ethyl esters generally undergo hydroxide-catalyzed hydrolysis faster than hydronium-catalyzed reactions (10$^5$-fold difference) . Ethyl eosin’s hydrolysis stability in photopolymers is likely superior to methyl esters (more reactive) but inferior to bulkier esters (e.g., butyl). This balance ensures sufficient longevity during device fabrication while allowing post-processing modifications if needed.

Data Tables

Table 1: Key Properties of Ethyl Eosin and Structural Analogues

Compound CAS Number Molecular Formula Solubility Optimal Concentration (wt%) DEmax (%)
Ethyl Eosin 6359-05-3 C${22}$H${11}$Br$4$KO$5$ Hydrophobic 0.05–0.1 67
5-Chloromethyleosin Diacetate 136832-64-9 C${25}$H${13}$Br$4$ClO$7$ Moderate N/A N/A
Eosin Y (Disodium Salt) 17372-87-1 C${20}$H$6$Br$4$Na$2$O$_5$ Hydrophilic 0.2–0.5 (estimated) ~50

Table 2: Reactivity of Alkyl Esters in Ionic Liquids

Ester Anion Reaction Yield (%) Key Application
Methyl Acrylate [NTf$_2$]$^-$ 65 Diels-Alder Reactions
Ethyl Acrylate [NTf$_2$]$^-$ 58 Polymer Synthesis
Butyl Acrylate [NTf$_2$]$^-$ 48 Low-Reactivity Systems

Preparation Methods

Core Reaction Mechanism

Ethyl eosin anion is synthesized via sequential bromination of fluorescein or its ethyl ester. The reaction introduces four bromine atoms at the 2, 4, 5, and 7 positions of the xanthene ring (Figure 1). Bromine (Br₂) in ethanol acts as both solvent and brominating agent, with the reaction proceeding via electrophilic aromatic substitution.

Key reagents :

  • Fluorescein or ethyl fluorescein (150–200 g)

  • Bromine (330 g, 2.06 mol per mole of fluorescein)

  • Ethanol (95% v/v, 600 mL)

Procedure :

  • Suspend fluorescein in ethanol under mechanical stirring (15–30 min).

  • Add bromine dropwise at 25–30°C to avoid excessive exothermicity.

  • Stir for 2–12 hours until red precipitate (crude eosin) forms.

Critical parameters :

  • Temperature : >40°C risks debromination; <20°C slows kinetics.

  • Stoichiometry : Substoichiometric Br₂ yields incomplete bromination (e.g., dibromo intermediates).

Esterification and Salt Formation

Conversion to Ethyl Ester

The brominated intermediate undergoes esterification to introduce the ethoxycarbonyl group. Anhydrous sodium carbonate (20 g per 120 g eosin) facilitates deprotonation, while ethanol mediates nucleophilic acyl substitution.

Optimized protocol :

  • Combine brominated eosin (120 g) with Na₂CO₃ (20 g) in ethanol (40 mL).

  • Heat at 60–70°C in a water bath until CO₂ evolution ceases (~1–2 hours).

  • Filter hot solution to remove unreacted carbonate; cool to 4°C for 12 hours to crystallize.

Yield enhancement :

  • Ethanol concentration : 70% ethanol maximizes solubility of intermediates while minimizing byproduct formation.

  • Crystallization time : Extending to 24 hours improves crystal purity (maroon needles with metallic luster).

Purification and Analytical Validation

Solvent-Based Recrystallization

Crude ethyl eosin is purified via sequential washing with ethanol and diethyl ether to remove unreacted bromine and sodium salts.

Typical purity metrics :

ParameterValueMethod
Purity (HPLC)>98%Reverse-phase C18
Residual Br₂<0.1%Titration (Na₂S₂O₃)
Moisture content<2%Karl Fischer

Spectroscopic Characterization

  • UV-Vis (Ethanol) : λₐbs = 522 nm (π→π* transition).

  • Fluorescence : λₑₘ = 540–560 nm (Stokes shift = 18–38 nm), Φ_f = 0.4 in methanol.

  • FT-IR : C=O stretch at 1,720 cm⁻¹ (ester), C-Br at 560 cm⁻¹.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

ComponentCost per batch (USD)
Fluorescein120
Bromine85
Ethanol (95%)30
Sodium carbonate15
Total 250

Comparative Evaluation of Methods

Traditional vs. Patent-Based Synthesis

ParameterTraditionalCN102351833A
Reaction time24 hours2 hours
Bromine stoichiometry4.1 mol/mol3.3 mol/mol
Purity95%98%
ScalabilityLimited to 100 gIndustrial (kg-scale)

Solvent Impact on Quality

  • Ethanol (70%) : Balances staining kinetics and dye penetration in histology.

  • Methanol : Increases fluorescence quantum yield (Φ_f = 0.4 vs. 0.2 in water).

  • DMF : Shifts λₐbs to 530 nm due to polarity effects .

Q & A

Q. What analytical methods are commonly used to quantify ethyl eosin anion in experimental systems, and how do they ensure accuracy?

this compound is frequently quantified via spectrophotometric techniques, leveraging its strong absorbance properties. For example, in pharmaceutical analysis, ethyl eosin forms ion-association complexes with target molecules (e.g., sildenafil), which are measured at specific wavelengths (e.g., 550 nm). Methodological rigor includes calibration curves using standard solutions, validation of linearity ranges (e.g., 0.5–25 µg/mL), and interference testing with structurally similar compounds .

Q. How does the choice of solvent system influence the spectral characteristics of this compound?

Solvent polarity and hydrogen-bonding capacity significantly affect ethyl eosin’s absorbance maxima and fluorescence intensity. For instance, in non-aqueous systems (e.g., ethyl acetate-ethanol mixtures), anion solvation dynamics alter spectral shifts. Scaled particle theory can model these effects by correlating salting-out coefficients with anion size and solvent-solute interactions, ensuring reproducible spectral data .

Q. What protocols ensure the stability of ethyl eosin-containing photopolymer formulations during holographic recording?

Stability is maintained by optimizing prepolymer viscosity and component ratios. A typical formulation includes 28 wt% liquid crystal, 1–1.5% N-phenylglycine (initiator), and 1–2% octanoic acid (cosolvent). Viscosity adjustments using N-vinyl-2-pyrrolidone (NVP) and N-methyl-2-pyrrolidone (NMP) prevent overmodulation during hologram exposure, as demonstrated in H-PDLC device studies .

Advanced Research Questions

Q. How can component optimization in ethyl eosin-based photopolymers maximize diffraction efficiency (DEmax) while minimizing experimental variability?

A sequential optimization strategy is critical:

  • Dye concentration : Tested at 0.05–0.15 wt% to balance absorbance and photobleaching resistance.
  • Initiator (NPG) : Maintained at 1–1.5 wt% to regulate radical generation without excessive viscosity.
  • Crosslinker (NVP) : Adjusted between 13–20 wt% to modulate prepolymer viscosity and droplet size.
  • Cosolvent (OA) : Limited to 1–2 wt% to avoid dilution effects. Validation via real-time diffraction efficiency monitoring (e.g., Figure 4–6 in ) ensures reproducibility.

Q. What experimental approaches resolve contradictions in this compound’s role in salt-induced phase separation across different solvent systems?

Contradictory data on salting-out effects (e.g., anion size vs. solvation energy) require systematic comparisons using scaled particle theory. For ternary systems (ethyl acetate-ethanol-salt), compute solvation parameters (e.g., cavity formation energy) and validate against experimental salting coefficients. Discrepancies often arise from neglecting anion-specific hydration shells, which can be addressed via molecular dynamics simulations .

Q. How does the incorporation of NMP in ethyl eosin-based photopolymers enhance electro-optical performance?

Adding 3% NMP stabilizes the diffraction efficiency curve by reducing overmodulation during holographic exposure. This modification lowers the voltage required for switching (e.g., from 40 V to 25 V), improving energy efficiency. Electro-optical response is quantified using voltage-dependent diffraction efficiency measurements and LC droplet size analysis via SEM (see ).

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing ethyl eosin-doped photopolymers for holographic applications?

Key steps include:

  • Precise stoichiometry : Use gravimetric mixing (±0.1 mg accuracy) for components.
  • Environmental control : Maintain 23°C and 50% humidity during curing to prevent phase separation.
  • In-situ monitoring : Employ real-time holographic recording setups with He-Ne lasers (λ = 633 nm) to track diffraction efficiency. Detailed protocols are provided in .

Q. How can researchers validate the purity of this compound in synthesized samples?

Combine chromatographic (HPLC with C18 columns) and spectroscopic (FTIR for ester group verification at 1730 cm⁻¹) methods. Purity thresholds (>98%) are confirmed via peak integration and spiking tests with certified standards .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in ethyl eosin-mediated cytotoxicity assays?

Use nonlinear regression models (e.g., Hill equation) to fit inhibition curves (e.g., HepG2 cell viability assays). Include uncertainty analysis for IC₅₀ values via bootstrapping (10,000 iterations) and report 95% confidence intervals. Raw data should be archived in supplementary materials per FAIR principles .

Q. How should conflicting results on ethyl eosin’s antioxidant activity be addressed in literature reviews?

Conduct a meta-analysis stratified by experimental conditions (e.g., solvent polarity, radical type). For DPPH scavenging studies, normalize data to Trolox equivalents and assess bias via funnel plots. Contradictions often stem from unaccounted side reactions (e.g., eosin aggregation in non-polar solvents), which require UV-Vis stability assays to resolve .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl eosin anion
Reactant of Route 2
Ethyl eosin anion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.